6-Methoxypyrazine-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxypyrazine-2-sulfinic acid is a compound that belongs to the class of sulfinic acids, which are known for their versatile reactivity and utility in organic synthesis. This compound features a pyrazine ring substituted with a methoxy group at the 6-position and a sulfinic acid group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyrazine-2-sulfinic acid can be achieved through various methods. One common approach involves the sulfinylation of 6-methoxypyrazine. This process typically requires the use of sulfinylating agents such as sulfinyl chlorides or sulfinates under controlled conditions .
Industrial Production Methods: Industrial production of sulfinic acids often involves the use of sulfinate salts due to their stability and ease of handling. These salts can be converted to the corresponding sulfinic acids through acidification . The process is scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxypyrazine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Methoxypyrazine-2-sulfinic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methoxypyrazine-2-sulfinic acid involves its reactivity as a sulfinic acid. It can act as a nucleophile or an electrophile in different chemical reactions. The sulfinic acid group can donate or accept electrons, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
3-Isobutyl-2-methoxypyrazine: Known for its strong aroma and used in flavor and fragrance industries.
2,5-Dimethyl-3-methoxypyrazine: Another methoxypyrazine with distinct chemical properties and applications.
Uniqueness: 6-Methoxypyrazine-2-sulfinic acid is unique due to the presence of both a methoxy group and a sulfinic acid group on the pyrazine ring. This combination imparts unique reactivity and makes it a valuable intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C5H6N2O3S |
---|---|
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
6-methoxypyrazine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-10-4-2-6-3-5(7-4)11(8)9/h2-3H,1H3,(H,8,9) |
InChI-Schlüssel |
YELYAQNQSCKLNP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=N1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.